molecular formula C11H10ClF4NO2 B14948047 N-(3-chlorophenyl)-2-ethoxy-2,3,3,3-tetrafluoropropanamide

N-(3-chlorophenyl)-2-ethoxy-2,3,3,3-tetrafluoropropanamide

Katalognummer: B14948047
Molekulargewicht: 299.65 g/mol
InChI-Schlüssel: CXDXJIGNHVLZTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-chlorophenyl)-2-ethoxy-2,3,3,3-tetrafluoropropanamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, an ethoxy group, and a tetrafluoropropanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-ethoxy-2,3,3,3-tetrafluoropropanamide typically involves the reaction of 3-chloroaniline with ethyl 2,3,3,3-tetrafluoropropanoate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions: N-(3-chlorophenyl)-2-ethoxy-2,3,3,3-tetrafluoropropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted amides or ethers.

Wissenschaftliche Forschungsanwendungen

N-(3-chlorophenyl)-2-ethoxy-2,3,3,3-tetrafluoropropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(3-chlorophenyl)-2-ethoxy-2,3,3,3-tetrafluoropropanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or modulating the activity of enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • N-(3-chlorophenethyl)-4-nitrobenzamide
  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide

Comparison: N-(3-chlorophenyl)-2-ethoxy-2,3,3,3-tetrafluoropropanamide is unique due to the presence of the tetrafluoropropanamide moiety, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C11H10ClF4NO2

Molekulargewicht

299.65 g/mol

IUPAC-Name

N-(3-chlorophenyl)-2-ethoxy-2,3,3,3-tetrafluoropropanamide

InChI

InChI=1S/C11H10ClF4NO2/c1-2-19-10(13,11(14,15)16)9(18)17-8-5-3-4-7(12)6-8/h3-6H,2H2,1H3,(H,17,18)

InChI-Schlüssel

CXDXJIGNHVLZTD-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C(=O)NC1=CC(=CC=C1)Cl)(C(F)(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.